molecular formula C7H9NO3 B126425 2-Cyanoethyl 3-oxobutanoate CAS No. 65193-87-5

2-Cyanoethyl 3-oxobutanoate

Cat. No.: B126425
CAS No.: 65193-87-5
M. Wt: 155.15 g/mol
InChI Key: SWJVFAOGXDGTCX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Cyanoethyl 3-oxobutanoate is a diazepine that has been shown to have cardiac effects . It primarily targets the beta-1 adrenergic receptor , which plays a crucial role in the regulation of heart function.

Mode of Action

The compound induces cardiac contractility by binding to the functional site on the beta-1 adrenergic receptor . This interaction triggers a series of biochemical reactions that lead to increased heart muscle contraction and heart rate.

Result of Action

The primary result of this compound’s action is the induction of cardiac contractility . By binding to the beta-1 adrenergic receptor, it stimulates the heart muscle to contract more forcefully, thereby increasing the heart’s pumping efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Method 1:

      Reactants: 2,2,6-Trimethyl-4H-1,3-dioxan-4-one (15.50 g, 109.0 mmol), 3-Hydroxypropionitrile (7.75 g, 109 mmol), and o-xylene (20 mL).

      Conditions: The reaction is carried out at 141°C for 2 hours.

  • Method 2:

      Reactants: 2,2,6-Trimethyl-1,3-dioxin-4-one (1.42 g, 10 mmol) and 2-Hydroxy-acetonitrile (0.82 mL, approximately 12 mmol), dissolved in 10 mL of ethylene.

      Conditions: The reaction is refluxed at 140-145°C for 1 hour.

Industrial Production Methods:

Industrial production methods for 2-Cyanoethyl 3-oxobutanoate typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Cyanoethyl 3-oxobutanoate can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

2-cyanoethyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-6(9)5-7(10)11-4-2-3-8/h2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJVFAOGXDGTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65193-87-5
Record name Butanoic acid, 3-oxo-, 2-cyanoethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65193-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyanoethyl 3-oxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 16.33 g (0.23 mole) of 3-hydroxy-propionitrile and 28.4 g (0.20 mole) of 2,2,6-trimethyl-1,3-dioxen-4-one in the presence of 0.1 ml of triethylamine is heated to 90°-100° C. for 4 hrs 30 mins.
Quantity
16.33 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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